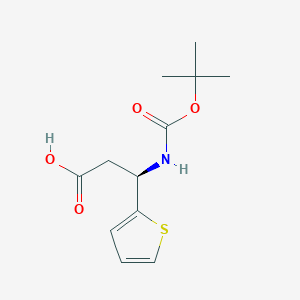

Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid

Beschreibung

BenchChem offers high-quality Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-8(7-10(14)15)9-5-4-6-18-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKASXWOGBMOZJB-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500788-98-7 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-thiophenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500788-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid chemical properties

An In-depth Technical Guide to Boc-(R)-3-Amino-3-(2-thienyl)-propionic Acid for Advanced Drug Development

Introduction

Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid is a chiral non-proteinogenic β-amino acid that has emerged as a critical building block for researchers, scientists, and drug development professionals. Its unique structure, combining a stereochemically defined center, a bioisosteric thiophene ring, and a labile Boc protecting group, makes it a highly valuable intermediate in the synthesis of complex bioactive molecules and peptidomimetics. This guide provides an in-depth analysis of its chemical properties, reactivity, and applications, offering field-proven insights and detailed protocols to empower innovation in medicinal chemistry.

Physicochemical and Structural Properties

The compound is an off-white powder valued for its specific stereochemistry and the presence of both a Boc protecting group and a thienyl moiety, which are highly valuable for complex molecular constructions.[1] The tert-butyloxycarbonyl (Boc) group provides stability and facilitates its controlled incorporation into peptide chains.[2]

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇NO₄S | [2] |

| Molecular Weight | 271.33 g/mol | [2] |

| Appearance | Off-white powder | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage Conditions | 0-8 °C | [2] |

| CAS Number | 136561-53-0 | Vendor Data |

| Melting Point | 83-89 °C (for S-enantiomer) | [2] |

| Optical Rotation | [a]D²⁵ = -58 ± 2º (c=1 in EtOH) (for S-enantiomer) | [2] |

Note: Some physical data, like melting point and optical rotation, are most readily available for the corresponding (S)-enantiomer and are provided for reference.

The Strategic Importance of Molecular Components

The utility of Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid in drug design is not accidental; it is a direct result of the specific functions of its constituent parts. Understanding these roles is key to leveraging the molecule's full potential.

-

The β-Amino Acid Backbone: Unlike their proteinogenic α-amino acid counterparts, β-amino acids create peptides (β-peptides) with unique secondary structures (e.g., helices, sheets). These structures are often resistant to enzymatic degradation by proteases, a critical feature for increasing the in-vivo half-life of peptide-based drugs. β-amino acids are recognized as biologically active compounds crucial for synthesizing therapeutics like β-lactam antibiotics.[3]

-

The (R)-Stereocenter: The fixed chirality at the C-3 position is fundamental for achieving stereospecific interactions with biological targets such as enzymes and receptors. In drug development, controlling stereochemistry is paramount, as different enantiomers can have vastly different pharmacological activities and toxicological profiles.

-

The 2-Thienyl Side Chain: The thiophene ring is a common bioisostere for the phenyl ring. Its inclusion can modulate a molecule's physicochemical properties, such as solubility and lipophilicity, and improve its pharmacokinetic profile.[2] This heterocyclic moiety can engage in unique interactions with biological targets and is a feature in many approved drugs.

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis for several strategic reasons.[] It is exceptionally stable under a wide range of conditions, including basic hydrolysis and many nucleophilic attacks, preventing unwanted side reactions.[] Critically, it can be removed cleanly and efficiently under mild acidic conditions, typically with trifluoroacetic acid (TFA), which preserves other sensitive functional groups in the molecule.[][] This combination of stability and selective lability is the cornerstone of its utility in multi-step synthesis.[6]

Synthesis and Chemical Reactivity

While a full de novo synthesis is beyond the scope of this guide, the primary utility for drug developers lies in the reactivity of the two functional handles: the N-terminal Boc group and the C-terminal carboxylic acid.

Boc Group Deprotection

The removal of the Boc group is the essential first step to elongating a peptide chain from the N-terminus. The mechanism relies on the formation of a stable tert-butyl cation under acidic conditions.

Causality: Strong acids like TFA protonate the carbonyl oxygen of the Boc group, weakening the C-O bond and facilitating its cleavage to release the free amine, isobutylene, and carbon dioxide. This reaction is rapid and typically quantitative at room temperature.

Peptide Bond Formation (Coupling)

Once the carboxylic acid is activated, the free amine of another amino acid can attack the activated carbonyl to form a new amide (peptide) bond. Common activating agents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or OxymaPure to suppress side reactions and minimize racemization.

Key Experimental Protocols

The following protocols represent a self-validating system for the reliable use of Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid in a standard synthetic workflow.

Workflow Diagram: Peptide Elongation Cycle

Caption: Standard solid-phase or solution-phase peptide synthesis cycle.

Protocol 4.1: Boc Deprotection

-

Preparation : Dissolve the Boc-protected amino acid or peptide in dichloromethane (DCM) at a concentration of approximately 0.1 M.

-

Acid Addition : Add trifluoroacetic acid (TFA) to the solution to a final concentration of 25-50% (v/v). Rationale: TFA is a strong yet volatile acid, making it effective for deprotection and easy to remove post-reaction.[]

-

Reaction : Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 30-60 minutes).

-

Workup : Remove the TFA and DCM under reduced pressure. The resulting ammonium salt can be used directly in the next step after neutralization or after a simple workup.

-

Neutralization : For the subsequent coupling step, dissolve the residue in a suitable solvent (like DMF or DCM) and add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), until the pH is neutral or slightly basic.

Protocol 4.2: Peptide Coupling using EDC/HOBt

-

Preparation : In a reaction vessel, dissolve Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid (1.0 eq), HOBt (1.1 eq), and the amine component (the product from Protocol 4.1, 1.1 eq) in an anhydrous aprotic solvent like DMF or DCM.

-

Activation : Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.1 eq) to the mixture. Rationale: Performing the activation at 0 °C minimizes potential side reactions, including racemization of the activated carboxylic acid.

-

Coupling Reaction : Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup : Once the reaction is complete, dilute the mixture with a solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., 5% NaHCO₃ solution), and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure dipeptide.

Applications in Research and Drug Development

The unique structural features of this compound make it a versatile tool for addressing modern challenges in medicinal chemistry.

-

Peptide and Peptidomimetic Synthesis : This is the primary application. It serves as a key building block for creating novel peptides with enhanced stability and tailored biological activity.[2][7] These peptides are investigated as enzyme inhibitors, signaling molecules, and hormones.[7]

-

Neuropharmacology : The aryl propionic acid scaffold is present in numerous drugs.[8][9] The inclusion of a β-amino acid with a thienyl group can be used to design novel compounds targeting neurological pathways, with potential applications in treating neurological disorders.[2][10]

-

Oncology : The development of novel cancer therapeutics often relies on molecules that can disrupt specific biological pathways.[6][10] This building block allows for the rational design of protease inhibitors or molecules that mimic natural ligands to modulate cancer cell signaling.

-

Bioconjugation : The compound can be used to create bioconjugates, which are essential for developing targeted drug delivery systems and improving the efficacy of therapeutic agents.[2]

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

-

Hazard Identification : While data for this specific compound is limited, related N-Boc protected amino acids and propionic acid derivatives may cause skin irritation, serious eye irritation, and respiratory irritation.[11][12][13][14]

-

Recommended Precautions :

-

Always handle the compound in a well-ventilated area or a chemical fume hood.[15]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[15][16]

-

Avoid formation and inhalation of dust.[15]

-

In case of contact with eyes or skin, rinse immediately and thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place (0-8 °C is recommended).[2]

-

Conclusion

Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid is more than a simple chemical intermediate; it is an enabling tool for sophisticated drug design. Its well-defined stereochemistry, protease-resistant backbone, bioisosteric side chain, and reliable protecting group chemistry provide researchers with a powerful component for constructing next-generation therapeutics. By understanding the causality behind its reactivity and applying robust experimental protocols, scientists can effectively leverage this molecule to accelerate the development of innovative drugs with improved pharmacological profiles.

References

-

PubChem. (n.d.). 3-(Thien-2-yl)-L-alanine, N-BOC protected. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Role of Boc-R-3-Amino-3-(2-nitrophenyl)propionic Acid in Modern Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.

-

Frontiers in Pharmacology. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]

-

ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]

-

BU CyberSec Lab. (n.d.). (R)-Boc-2-amino-3-phenylsulfanyl-propionic acid. Retrieved from [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

-

Nanjing Tengxiang Import & Export Co. Ltd. (2025, December 29). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). Boc-(R)-3-Amino-3-(3-thienyl)-propionic Acid: A Key Intermediate for Innovation. Retrieved from [Link]

-

PubMed Central (PMC). (2021, February 18). Synthesis of Orthogonally Protected Labionin. National Institutes of Health. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 6. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 7. nbinno.com [nbinno.com]

- 8. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 3-(Thien-2-yl)-L-alanine, N-BOC protected | C12H17NO4S | CID 2734484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2734490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Boc-(R)-3-Amino-3-(1-naphthyl)-propionic acid | C18H21NO4 | CID 7023315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. capotchem.cn [capotchem.cn]

- 16. fishersci.co.uk [fishersci.co.uk]

A Technical Guide to (R)-3-(Boc-amino)-3-(thiophen-2-yl)propanoic Acid: A Chiral Building Block for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth exploration of (R)-3-(Boc-amino)-3-(thiophen-2-yl)propanoic acid, a chiral non-proteinogenic β-amino acid derivative of significant interest to the pharmaceutical and medicinal chemistry sectors. The document elucidates the molecule's structural features, physicochemical properties, and strategic importance in the design of novel therapeutics. A detailed, field-proven protocol for its asymmetric synthesis and subsequent analytical characterization is presented, grounded in established chemical principles. The guide further discusses the versatile applications of this building block, particularly in the construction of peptidomimetics and other complex molecular architectures, underscoring its value for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Chiral β-Amino Acid

In the landscape of modern drug discovery, the quest for molecular diversity and enhanced pharmacological properties is paramount. Chiral β-amino acids are cornerstone building blocks that offer a distinct advantage over their α-amino acid counterparts. Their integration into peptide chains or small molecules introduces a single methylene unit homologation in the backbone, which can profoundly alter conformational preferences, improve metabolic stability by conferring resistance to enzymatic degradation, and enable new binding interactions with biological targets.

(R)-3-(Boc-amino)-3-(thiophen-2-yl)propanoic acid is a particularly valuable reagent for several reasons:

-

Defined Stereochemistry: The (R)-configuration at the C3 position provides a specific three-dimensional arrangement, which is critical for stereospecific interactions with chiral biological macromolecules like enzymes and receptors.

-

The Thiophene Moiety: The thiophene ring is a widely used heterocycle in medicinal chemistry. It often serves as a bioisostere for a phenyl ring, offering a similar size and aromaticity but with different electronic properties and potential for hydrogen bonding via the sulfur atom. This can lead to improved solubility, altered metabolic profiles, and unique target engagement. Thiazole derivatives, a related class, are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1].

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is one of the most utilized amine protecting groups in organic synthesis. Its stability under a wide range of conditions (e.g., basic, nucleophilic) and its facile, orthogonal removal under mild acidic conditions make it ideal for multi-step synthetic campaigns where precise control over reactivity is essential.

This guide serves as a comprehensive resource for effectively utilizing this powerful synthetic intermediate.

Physicochemical and Structural Properties

The fundamental properties of (R)-3-(Boc-amino)-3-(thiophen-2-yl)propanoic acid are critical for its handling, reaction setup, and analytical characterization.

Chemical Structure:

Caption: Chemical structure of (R)-3-(Boc-amino)-3-(thiophen-2-yl)propanoic acid.

Data Summary Table:

| Property | Value | Source / Reference |

| IUPAC Name | (3R)-3-[(tert-butoxycarbonyl)amino]-3-(thiophen-2-yl)propanoic acid | IUPAC Nomenclature |

| Molecular Formula | C₁₂H₁₇NO₄S | Calculated |

| Molecular Weight | 271.33 g/mol | Calculated |

| CAS Number | 381586-77-6 (Representative) | Vendor Data |

| Appearance | White to off-white solid | Typical Observation |

| Solubility | Soluble in MeOH, CH₂Cl₂, EtOAc; sparingly soluble in water | General knowledge |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 5 | Calculated |

| Rotatable Bonds | 6 | Calculated |

Note: The provided CAS number is a representative example for this specific Boc-protected enantiomer.

Asymmetric Synthesis and Purification

The synthesis of enantiomerically pure β-amino acids is a well-explored field, with several robust strategies available, including conjugate additions, Mannich reactions, and asymmetric hydrogenations. A highly effective and conceptually straightforward approach involves the asymmetric conjugate addition of a nitrogen source to an α,β-unsaturated ester, followed by protection and hydrolysis.

The rationale for this approach is its high stereocontrol, which is dictated by the chiral catalyst. The subsequent Boc protection is a standard, high-yielding transformation, and the final hydrolysis provides the target carboxylic acid.

Caption: General workflow for the asymmetric synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Asymmetric Conjugate Addition

-

Causality: This step establishes the crucial stereocenter. A chiral Lewis acid catalyst, such as a copper(I)-bis(oxazoline) complex, coordinates to the α,β-unsaturated ester, activating it for nucleophilic attack. The chiral ligand environment dictates a facial bias, forcing the nitrogen nucleophile to add from one side, thus generating the (R)-enantiomer with high enantiomeric excess (ee).

-

Procedure:

-

To a flame-dried, argon-purged flask, add the chiral bis(oxazoline) ligand (e.g., Ph-Box, 0.11 mmol) and copper(I) triflate benzene complex (0.10 mmol).

-

Add anhydrous toluene (20 mL) and stir the mixture at room temperature for 1 hour to allow for catalyst pre-formation.

-

Cool the resulting solution to 0 °C.

-

Add ethyl (E)-3-(thiophen-2-yl)acrylate (10.0 mmol) to the flask.

-

In a separate flask, dissolve diphenyl N-Boc-hydroxylamine (12.0 mmol) in anhydrous toluene (10 mL).

-

Add the nucleophile solution dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to stir at 0 °C for 24-48 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting acrylate.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield pure ethyl (R)-3-(Boc-amino)-3-(thiophen-2-yl)propanoate.

-

Step 2: Saponification (Ester Hydrolysis)

-

Causality: This step converts the ethyl ester to the final carboxylic acid. Lithium hydroxide is a standard reagent for mild saponification that minimizes side reactions, such as racemization or cleavage of the acid-labile Boc group. An acidic workup is required to protonate the resulting carboxylate salt.

-

Procedure:

-

Dissolve the purified ester from Step 1 (e.g., 8.0 mmol) in a mixture of tetrahydrofuran (THF) and water (3:1, 40 mL).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 16.0 mmol, 2.0 equivalents) to the solution.

-

Stir vigorously at room temperature for 4-6 hours, monitoring by TLC until the starting ester is fully consumed.

-

Concentrate the mixture under reduced pressure to remove most of the THF.

-

Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A white precipitate should form.

-

Extract the product into ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (R)-3-(Boc-amino)-3-(thiophen-2-yl)propanoic acid, typically as a white solid.

-

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. Each technique provides a piece of a puzzle that, when assembled, validates the final structure.

| Technique | Expected Results & Interpretation |

| ¹H NMR | Boc Group: A characteristic singlet at ~1.4 ppm integrating to 9 protons. Thiophene Ring: Distinct signals in the aromatic region (~6.9-7.4 ppm) corresponding to the three protons on the thiophene ring. Backbone Protons: Diastereotopic protons of the CH₂ group appearing as a multiplet (~2.8-3.0 ppm). The CH proton adjacent to the nitrogen appearing as a multiplet (~5.1-5.3 ppm). NH Proton: A broad singlet or doublet (~5.5-6.5 ppm), exchangeable with D₂O. COOH Proton: A very broad singlet at >10 ppm, exchangeable with D₂O. |

| ¹³C NMR | Boc Group: Signals around 28 ppm (CH₃), 80 ppm (quaternary C), and 155 ppm (C=O). Carboxyl Group: Signal around 172-175 ppm. Thiophene & Backbone Carbons: A series of signals corresponding to the remaining carbons in the structure. |

| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z 270.08, confirming the molecular weight. |

| Chiral HPLC | Analysis on a suitable chiral stationary phase (e.g., Chiralpak AD-H) should show a single major peak, allowing for the determination of enantiomeric excess (% ee) by comparing its area to that of the minor (S)-enantiomer. A high % ee (>98%) validates the success of the asymmetric synthesis. |

| FT-IR | Broad O-H stretch (~2500-3300 cm⁻¹), N-H stretch (~3350 cm⁻¹), and two strong C=O stretches for the carbamate and carboxylic acid (~1710 cm⁻¹ and ~1690 cm⁻¹). |

Applications in Drug Discovery and Medicinal Chemistry

The utility of (R)-3-(Boc-amino)-3-(thiophen-2-yl)propanoic acid stems from its identity as a protected, chiral β-amino acid.

-

Peptidomimetics and Foldamers: Substitution of this building block into a peptide sequence creates a β-peptide or a mixed α/β-peptide. This modification disrupts the typical secondary structures (α-helices, β-sheets) and introduces new, stable folding patterns (helices, turns). These "foldamers" can mimic the topology of natural peptides to interact with biological targets but are resistant to proteolysis, making them excellent candidates for therapeutic development.

-

Small Molecule Synthesis: The compound is a versatile intermediate for constructing more complex, non-peptidic molecules. The carboxylic acid and the Boc-protected amine are orthogonal functional handles that can be selectively manipulated. For instance, the carboxylic acid can be coupled with an amine (amide bond formation), reduced to an alcohol, or converted to a ketone, while the Boc group remains intact. Subsequent deprotection of the amine reveals a new site for diversification. This strategy is central to building libraries of compounds for screening in drug discovery programs.

-

Bioisosteric Replacement: In drug design, replacing a phenyl group with a thienyl group is a common tactic to modulate a drug candidate's properties. The thiophene ring can alter lipophilicity, improve metabolic stability (by blocking a site of aromatic hydroxylation), or introduce new vector interactions with a protein target, potentially enhancing potency or selectivity. This building block provides a direct route to incorporate this important heterocyclic motif with precise stereocontrol.

Safe Handling, Storage, and Disposal

-

Safety: While specific toxicity data is limited, standard laboratory precautions should be observed. The compound is an organic acid and may cause skin and eye irritation. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Storage: The compound is sensitive to strong acids, which will cleave the Boc group. It should be stored in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(R)-3-(Boc-amino)-3-(thiophen-2-yl)propanoic acid is more than a simple chemical reagent; it is a strategic tool for molecular design. Its unique combination of a chiral β-amino acid backbone, a medicinally relevant thiophene heterocycle, and the versatile Boc protecting group provides chemists with a powerful building block to construct novel molecules with enhanced therapeutic potential. The synthetic and analytical protocols detailed herein offer a reliable framework for its preparation and validation, empowering researchers to confidently incorporate this valuable intermediate into their drug discovery and development pipelines.

References

-

Argyropoulou I., Gerinikaki A., Vicini P., Zani F. Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Arkivoc. 2009;18:89–102. [Link]

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]

-

Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. Wiley-VCH. [Link]

-

PubChem. (R)-2-Amino-3-(thiophen-3-yl)propanoic acid. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

-

Liljeblad, A., & Kanerva, L. T. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(4), 1275-1294. [Link]

Sources

The Thiophene Moiety: A Privileged Scaffold in Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Power of a Five-Membered Ring

In the vast architectural landscape of medicinal chemistry, certain structural motifs consistently reappear, earning the designation of "privileged scaffolds." These are frameworks that, through a combination of favorable physicochemical properties and versatile synthetic accessibility, demonstrate the ability to bind to a wide range of biological targets. Among these, the five-membered, sulfur-containing aromatic heterocycle known as thiophene holds a distinguished position.[1][2] Its unassuming structure belies a complex electronic nature and steric profile that medicinal chemists have strategically exploited for decades.

Analysis of FDA-approved drugs reveals the thiophene moiety as a recurring feature, ranking fourth among sulfur-containing heterocycles in drugs approved over the last decade.[1][2] In total, at least 26 FDA-approved drugs incorporate a thiophene nucleus, spanning a wide array of pharmacological classes.[1][2] This guide provides an in-depth exploration of the multifaceted roles of the thiophene moiety in bioactive compounds, elucidating the fundamental principles that make it a cornerstone of modern drug design and discovery.

Part 1: The Foundation - Physicochemical & Pharmacokinetic Profile

The utility of thiophene in drug design is not accidental; it is a direct consequence of its unique electronic and physical properties. Understanding these characteristics is fundamental to appreciating its strategic application.

Electronic Properties and Aromaticity

Thiophene is an electron-rich aromatic system.[1] The sulfur atom's lone pair electrons participate significantly in the π-electron system, which influences the ring's reactivity and its ability to engage in various non-covalent interactions with biological targets.[3] This electron-rich nature allows thiophene to act as an effective bioisostere for other aromatic rings, most notably benzene.[1][3]

Lipophilicity and Solubility

The thiophene ring imparts a degree of lipophilicity to a molecule, a critical factor for membrane permeability and crossing biological barriers like the blood-brain barrier (BBB).[1] This property is crucial for drugs targeting the central nervous system.[1] While thiophene itself is insoluble in water, its incorporation into a larger molecule allows for a fine-tuning of the overall lipophilicity (LogP) by modifying substituents on the ring, thereby balancing the need for membrane penetration with sufficient aqueous solubility for formulation and distribution.[1][3]

Metabolic Considerations: A Double-Edged Sword

The metabolism of thiophene-containing drugs is a critical aspect of their design and safety assessment. The thiophene ring can be a site of oxidative metabolism by cytochrome P450 (CYP450) enzymes.[4] This can proceed via two main pathways: thiophene-S-oxidation and thiophene epoxidation.[4]

-

Metabolic Stability: In many cases, the thiophene ring enhances a compound's metabolic stability compared to a phenyl ring, leading to improved pharmacokinetic profiles.[1][5] Strategic placement of substituents can further block sites of metabolism.

-

Bioactivation Potential: Conversely, metabolic oxidation can lead to the formation of reactive metabolites (RMs), such as thiophene epoxides or S-oxides, which are electrophilic and can covalently bind to cellular macromolecules, potentially causing toxicity.[4] This bioactivation is a known structural alert, and its potential must be carefully evaluated during drug development.[4] For example, the drug tienilic acid was withdrawn from the market due to hepatotoxicity linked to the formation of reactive metabolites.[4] However, many successful drugs like the antidepressant Duloxetine contain a thiophene ring without significant bioactivation liability, often because other parts of the molecule are more readily metabolized.[4]

-

Prodrug Strategy: In some instances, the metabolic activation of the thiophene ring is essential for the drug's therapeutic effect. The antiplatelet agents clopidogrel and prasugrel are prodrugs that require hepatic bioactivation of their thiophene moiety to generate the active metabolite that irreversibly inhibits the P2Y12 receptor.[4]

Part 2: The Strategic Advantage - Thiophene as a Privileged Bioisostere

One of the most powerful applications of the thiophene ring in medicinal chemistry is its role as a bioisostere, particularly for the phenyl ring. Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters.

The remarkable similarity in the physicochemical properties of thiophene and benzene, such as their boiling points (84°C for thiophene vs. 81.1°C for benzene), is a classic example of bioisosterism.[3][6]

Causality behind Bioisosteric Replacement:

-

Size and Shape Mimicry: The five-membered thiophene ring is sterically similar to a six-membered benzene ring, allowing it to fit into the same binding pockets on a protein target.

-

Modulation of Electronics: While sterically similar, the heteroatom imparts a different electronic distribution. The sulfur atom can act as a hydrogen bond acceptor, introducing a potential interaction not possible with a benzene ring and potentially increasing binding affinity.[1]

-

Improved Physicochemical Properties: Replacing a phenyl ring with a thiophene can alter a molecule's solubility, lipophilicity, and metabolic stability, often favorably.[1] For instance, this substitution can circumvent unwanted metabolism (e.g., para-hydroxylation) on a phenyl ring.

-

Vectorial Change: The inherent asymmetry of a substituted thiophene (unlike a symmetrically para-substituted benzene ring) provides a fixed vector for a substituent, which can be crucial for optimizing interactions within a constrained binding site.

-

Novelty and Patentability: Replacing a common scaffold like a phenyl ring with a thiophene can create a novel chemical entity, which is a critical consideration for intellectual property in drug development.

This strategy of bioisosteric replacement of a donor-substituted benzene ring with a thiophene has been successfully employed to create compounds with high affinity for targets like the GluN2B subtype of the NMDA receptor.[7]

Part 3: The Therapeutic Impact - A Survey of Thiophene in Modern Medicine

The versatility of the thiophene scaffold is evident in its widespread presence across numerous therapeutic areas.[1][6]

Data Presentation: Thiophene-Containing Approved Drugs

| Drug Name | Therapeutic Class | Role/Benefit of Thiophene Moiety |

| Clopidogrel | Antiplatelet | Essential for metabolic activation to the active form; core part of the pharmacophore.[4] |

| Prasugrel | Antiplatelet | Essential for metabolic activation; provides structural basis for P2Y12 receptor inhibition.[4] |

| Duloxetine | Antidepressant (SNRI) | Core structural component; contributes to lipophilicity for BBB penetration.[1][4] |

| Olanzapine | Antipsychotic | Part of the tricyclic core, influencing receptor binding profile and CNS penetration.[8][9] |

| Tiotropium | Anticholinergic (COPD) | Forms part of the key scopine ester structure, essential for muscarinic receptor antagonism.[1] |

| Raltitrexed | Anticancer (Antimetabolite) | Mimics a portion of the natural substrate (folic acid) to inhibit thymidylate synthase.[1] |

| Dorzolamide | Anti-glaucoma | Thiophene ring is a key component of this carbonic anhydrase inhibitor.[1][6] |

| Suprofen | NSAID | Core aromatic scaffold for this propionic acid derivative anti-inflammatory agent.[1][4] |

| Cefoxitin | Antibiotic (Cephalosporin) | Thienylacetyl side chain confers a specific spectrum of antibacterial activity.[1] |

| Tioconazole | Antifungal | Part of the scaffold that interacts with fungal lanosterol 14α-demethylase.[1][6] |

Anti-inflammatory Agents

Thiophene derivatives are prominent among non-steroidal anti-inflammatory drugs (NSAIDs).[8] Marketed drugs like Tiaprofenic acid, Suprofen, and Tinoridine feature the thiophene ring as a core pharmacophore.[4][8] The mechanism often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][8] The aromaticity and lipophilicity of the thiophene ring likely enhance membrane permeability, facilitating access to these intracellular enzymes.[1]

Anticancer Agents

In oncology, thiophene-based drugs often function as kinase inhibitors or apoptosis modulators.[1] The planarity of the thiophene ring can facilitate binding to the flat, aromatic-rich regions of ATP-binding sites in kinases.[1] Thiophene derivatives have shown promise as inhibitors of various cancer-related pathways and have been investigated for their ability to induce apoptosis in cancer cells.[10]

Antimicrobial Agents

The thiophene scaffold is present in both antibacterial and antifungal drugs.[1][11] The antibiotic Cefoxitin and the antifungal Tioconazole are prime examples.[1] More recently, novel thiophene derivatives have been discovered that show activity against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and E. coli.[12] The mechanism for some of these new agents involves increasing bacterial membrane permeability.[12] Docking studies suggest that the thiophene ring, along with other functional groups, plays a crucial role in binding to bacterial outer membrane proteins (OMPs).[12]

Central Nervous System (CNS) Agents

The lipophilicity imparted by the thiophene ring is a key factor in its successful application in CNS-active drugs, as it aids in crossing the blood-brain barrier.[1] This is evident in antipsychotics like Olanzapine and antidepressants like Duloxetine.[1]

Part 4: The Synthetic Blueprint - Key Methodologies

The widespread use of thiophenes is supported by robust and versatile synthetic methods. The Gewald three-component reaction is arguably the most important and widely used method for the synthesis of highly substituted 2-aminothiophenes, which are valuable intermediates for many bioactive compounds.[9][13]

Experimental Protocol: Gewald Aminothiophene Synthesis

This reaction involves the one-pot condensation of a ketone or aldehyde, an α-cyanoester (or other activated methylene nitrile), and elemental sulfur in the presence of a basic catalyst.[9][14]

Objective: To synthesize Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Materials:

-

Butan-2-one (ketone)

-

Ethyl cyanoacetate (activated methylene nitrile)

-

Elemental sulfur (S₈)

-

Morpholine (base catalyst)

-

Ethanol (solvent)

-

Magnetic stirrer with hotplate

-

Round-bottom flask with reflux condenser

-

Ice bath

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add butan-2-one (10 mmol), ethyl cyanoacetate (10 mmol), and ethanol (20 mL).

-

Addition of Catalyst: Add morpholine (10 mmol) to the mixture. Stir for 5 minutes at room temperature. The morpholine acts as a base to catalyze the initial Knoevenagel condensation between the ketone and the active methylene compound.[14]

-

Addition of Sulfur: Add finely powdered elemental sulfur (10 mmol) to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80-85 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10] The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Purification: The crude product can be further purified by recrystallization from ethanol to yield the desired 2-aminothiophene as a crystalline solid.

-

Characterization: Confirm the structure of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Synthetic Workflow

The general workflow from synthesis to biological evaluation for a novel thiophene derivative can be visualized as follows:

Caption: Workflow for the discovery of bioactive thiophene compounds.

Part 5: The Horizon - Future Directions and Emerging Applications

The role of the thiophene moiety in bioactive compounds continues to evolve. Its reliability and versatility ensure its place in future drug discovery efforts.

-

Targeted Covalent Inhibitors: The potential for the thiophene ring to be metabolically activated into a reactive species, while often a liability, could be harnessed for the design of targeted covalent inhibitors, where a mild electrophile is desired for permanent binding to a non-catalytic cysteine residue.

-

Conjugate Chemistry: The synthetic tractability of the thiophene ring makes it an attractive scaffold for more complex molecular architectures like Proteolysis-Targeting Chimeras (PROTACs), where it can serve as a stable core linking different binding elements.

-

Materials Science Intersection: Beyond medicine, thiophene derivatives are heavily used in materials science for applications like organic light-emitting diodes (OLEDs).[3][6] Cross-pollination of synthetic methodologies and structural insights from these two fields could lead to novel photodynamic therapy agents or diagnostic tools.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. (2022). Chemical Research in Toxicology. Retrieved January 25, 2026, from [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Cognizance Journal of Multidisciplinary Studies. Retrieved January 25, 2026, from [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). International Journal of Research and Analytical Reviews. Retrieved January 25, 2026, from [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers in Cellular and Infection Microbiology. Retrieved January 25, 2026, from [Link]

-

Thiophene-Based Compounds. (n.d.). MDPI Encyclopedia. Retrieved January 25, 2026, from [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). International Journal of Pharmaceutical Quality Assurance. Retrieved January 25, 2026, from [Link]

-

Therapeutic importance of synthetic thiophene. (2014). Journal of Advanced Pharmaceutical Technology & Research. Retrieved January 25, 2026, from [Link]

-

Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. Retrieved January 25, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Publishing. Retrieved January 25, 2026, from [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synfacts. Retrieved January 25, 2026, from [Link]

-

Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[10]annulene-scaffold. (2015). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Drugs containing the thiophene ring. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. (2025). MDPI. Retrieved January 25, 2026, from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. Retrieved January 25, 2026, from [Link]

-

Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. (2025). Request PDF. Retrieved January 25, 2026, from [Link]

-

Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. (2022). PubMed. Retrieved January 25, 2026, from [Link]

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (2022). Journal of Medicinal Chemistry. Retrieved January 25, 2026, from [Link]

-

Previously prepared thiophene derivative with anti-inflammatory activity. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2009). Arkivoc. Retrieved January 25, 2026, from [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2021). ChemRxiv. Retrieved January 25, 2026, from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. d-nb.info [d-nb.info]

- 10. impactfactor.org [impactfactor.org]

- 11. journalwjarr.com [journalwjarr.com]

- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

Introduction: The Strategic Value of Non-Canonical Amino Acids in Synthesis

An In-depth Technical Guide to the Commercial Availability and Application of Boc-Thienyl-Alanine Derivatives

In the landscape of peptide synthesis and medicinal chemistry, the incorporation of non-canonical amino acids (ncAAs) is a cornerstone of innovation. These unique building blocks allow researchers to move beyond the 20 proteinogenic amino acids, creating peptides and small molecules with enhanced stability, novel conformations, and tailored pharmacological profiles. Among the most valuable ncAAs are the thienyl-alanine isomers, which substitute the phenyl ring of phenylalanine with a bioisosteric thiophene ring. This substitution critically alters the electronic and steric properties of the side chain, often leading to improved biological activity and metabolic stability in drug candidates.[1][2][3][4]

The N-terminal tert-butyloxycarbonyl (Boc) protecting group is indispensable for the strategic assembly of these molecules. Its stability to a wide range of reaction conditions, coupled with its clean and efficient removal under mild acidic conditions, makes it a preferred choice for orthogonal protection schemes, particularly in solution-phase and solid-phase peptide synthesis (SPPS).[5] This guide provides a comprehensive technical overview of the commercial landscape, core applications, and essential protocols related to Boc-thienyl-alanine derivatives for professionals in drug discovery and chemical research.

Section 1: The Commercial Landscape of Boc-Thienyl-Alanine Derivatives

The accessibility of high-purity, enantiomerically-defined building blocks is the primary enabler of research in this field. Boc-thienyl-alanine derivatives are commercially available from a range of specialized chemical suppliers, ensuring a steady supply chain for both academic research and industrial drug development. The most common derivatives are based on the 2-thienyl and 3-thienyl isomers, available in both L- and D-enantiomeric forms.

Key Commercially Available Derivatives

The choice between the 2-thienyl and 3-thienyl isomers, as well as the L- and D-configurations, is a critical design element in synthesis. The D-isomers, for instance, are frequently incorporated to increase resistance to enzymatic degradation, thereby extending the in-vivo half-life of peptide-based therapeutics.

| Derivative Name | Structure | CAS Number | Molecular Formula | Key Properties |

| Boc-L-2-thienyl-alanine | (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid | 56675-37-7 | C₁₂H₁₇NO₄S | White to off-white powder; M.P.: 71-76 °C; Optical Rotation: [α]20/D +11.0±2° (c=1% in methanol).[3][6] |

| Boc-D-2-thienyl-alanine | (R)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid | 78452-55-8 | C₁₂H₁₇NO₄S | White to off-white powder; M.P.: 70-76 °C; Optical Rotation: [α]D20 = -26 ± 2º (C=1 in EtOH).[1][2][7] |

| Boc-L-3-thienyl-alanine | (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid | 83825-42-7 | C₁₂H₁₇NO₄S | Typically supplied as the dicyclohexylamine (DCHA) salt for improved stability and handling.[8][9] |

| Boc-D-3-thienyl-alanine | (R)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-3-yl)propanoic acid | 119318-91-1 | C₁₂H₁₇NO₄S | A valuable building block for introducing D-amino acids to enhance peptide stability. |

| Boc-3-(3-benzothienyl)-L-alanine | (S)-2-((tert-Butoxycarbonyl)amino)-3-(benzo[b]thiophen-3-yl)propanoic acid | 154902-51-9 | C₁₆H₁₉NO₄S | An extended aromatic system derivative used for probing larger binding pockets. M.P.: 125-129 °C.[10][11][12] |

Major Commercial Suppliers

A robust network of suppliers provides these derivatives, often with varying purity grades and in quantities ranging from grams for initial research to kilograms for preclinical and manufacturing scale-up.

| Supplier | Typical Offerings & Notes |

| Chem-Impex International | Offers a wide range of both L- and D-isomers of 2-thienyl and benzothienyl derivatives with high purity (≥98-99% by HPLC).[2][3][10] |

| J&K Scientific | Provides various Boc-thienyl-alanine derivatives, serving as a reliable source for research chemicals.[1] |

| Sigma-Aldrich (Merck) | A major global distributor offering research-grade Boc-β-(2-thienyl)-Ala-OH, often with extensive documentation and support.[6] |

| Alfa Aesar (Thermo Fisher) | Lists Boc-thienyl-alanine derivatives as part of its extensive portfolio of amino acid building blocks.[6] |

| ChemicalBook | An online marketplace that aggregates listings from numerous global suppliers, allowing for price and availability comparisons.[6] |

| GL Biochem | A specialized supplier focusing on peptides and amino acid derivatives, offering various Boc-protected thienylalanines.[13] |

Section 2: Core Applications in Research & Development

The utility of Boc-thienyl-alanine derivatives is primarily centered on peptide synthesis and medicinal chemistry, where the Boc group serves as a temporary shield for the alpha-amino group, allowing for controlled, sequential amide bond formation.

Pillar of Peptide Synthesis

In Boc-based Solid-Phase Peptide Synthesis (SPPS), the workflow hinges on the differential stability of the N-terminal Boc group and the side-chain protecting groups. The Boc group is designed to be labile to moderate acid (e.g., Trifluoroacetic Acid, TFA), while side-chain protectors are stable, only being removed at the final cleavage step with strong acids like HF. This orthogonality is the cornerstone of the strategy.

The incorporation of a Boc-thienyl-alanine derivative follows a well-established cycle of deprotection, neutralization, coupling, and washing. The thiophene side chain is generally stable to these repeated cycles.

Caption: Workflow for incorporating Boc-thienyl-alanine in SPPS.

Tool for Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry. Its replacement of a phenyl ring can:

-

Alter Lipophilicity: Fine-tuning solubility and membrane permeability.

-

Introduce New Interaction Points: The sulfur atom can act as a hydrogen bond acceptor.

-

Block Metabolic Oxidation: The thiophene ring can be more resistant to cytochrome P450-mediated metabolism compared to a phenyl ring, enhancing drug stability.[1][2]

These derivatives are therefore crucial in developing novel therapeutics in fields like oncology and neurology, where peptide and peptidomimetic drugs are of growing importance.[1][2][3]

Section 3: Technical Protocols & Methodologies

A self-validating protocol is one where the rationale for each step is clear, ensuring reproducibility and troubleshooting capability. Below are foundational, field-proven methodologies for handling Boc-thienyl-alanine derivatives.

Experimental Protocol 1: N-Boc Protection of Thienyl-alanine

This protocol describes the standard procedure for protecting the alpha-amino group of a free thienyl-alanine amino acid using di-tert-butyl dicarbonate (Boc₂O). The mechanism involves the nucleophilic attack of the amino group on a carbonyl of Boc₂O.[14]

Rationale: The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. A mixed solvent system (dioxane/water) is often used to dissolve both the polar amino acid and the nonpolar Boc₂O.[15]

Step-by-Step Methodology:

-

Dissolution: Dissolve the thienyl-alanine starting material (1.0 eq) in a 1:1 (v/v) mixture of dioxane and water.

-

Basification: Add a suitable base, such as sodium hydroxide or triethylamine (1.5 eq), to adjust the pH to ~10, ensuring the amino group is deprotonated.

-

Reagent Addition: While stirring vigorously at room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in dioxane.

-

Reaction Monitoring: Allow the reaction to stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Aqueous):

-

Dilute the reaction mixture with water.

-

Perform an initial wash with a nonpolar organic solvent (e.g., ethyl acetate) to remove any unreacted Boc₂O and the t-butanol byproduct.[15]

-

Carefully acidify the aqueous layer to a pH of ~2-3 with a cold, dilute acid (e.g., 5% citric acid or 1M HCl). The product will precipitate or can be extracted.

-

-

Extraction & Isolation: Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-thienyl-alanine.

-

Purification: If necessary, purify the product by recrystallization or flash column chromatography.

Experimental Protocol 2: Boc Group Deprotection in SPPS

This protocol details the removal of the Boc group to liberate the N-terminal amine for the next coupling step.

Rationale: The tert-butyl carbamate is specifically designed to be cleaved under anhydrous acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice due to its volatility and effectiveness. The tert-butyl cation generated must be scavenged to prevent side reactions.[5]

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptide-resin in a suitable solvent like dichloromethane (DCM).

-

Deprotection Cocktail: Prepare a solution of 25-50% TFA in DCM. The inclusion of a scavenger like triisopropylsilane (TIS) (1-5%) is often recommended to quench the generated tert-butyl cations.

-

Treatment: Treat the resin with the TFA deprotection cocktail for 20-30 minutes at room temperature.

-

Washing: Filter the resin and wash thoroughly with DCM to remove the cleaved Boc groups and excess TFA.

-

Neutralization: Treat the resin with a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIEA) in DCM, to neutralize the protonated N-terminal amine, preparing it for the subsequent coupling reaction.

-

Final Wash: Wash the resin again with DCM to remove excess base and salts.

Caption: The fundamental cycle of Boc protection and deprotection.

Section 4: Quality Control & Chiral Purity Analysis

For any application in drug development, confirming the identity and, most critically, the enantiomeric purity of the Boc-thienyl-alanine derivative is a non-negotiable quality control step. The presence of the undesired enantiomer can lead to diastereomeric impurities in the final peptide, which may have different pharmacological activities or toxicities.[16]

Primary Analytical Technique: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for assessing enantiomeric excess (e.e.). Macrocyclic glycopeptide-based CSPs are particularly effective for separating N-protected amino acids like Boc-derivatives.

Workflow for Chiral Purity Assessment:

-

Standard Preparation: Prepare a solution of the Boc-thienyl-alanine sample to be tested. Separately, prepare a standard of the corresponding racemic mixture to confirm peak identification and resolution.

-

Method Development:

-

Column Selection: Choose an appropriate CSP (e.g., vancomycin- or teicoplanin-based).

-

Mobile Phase: Develop a mobile phase, typically in polar organic or reversed-phase mode. Volatile buffers like ammonium trifluoroacetate are often used to ensure compatibility with mass spectrometry (LC/MS).

-

-

Analysis: Inject the racemic standard to establish the retention times for the D- and L-enantiomers. Subsequently, inject the test sample under the same conditions.

-

Quantification: Integrate the peak areas for both enantiomers in the sample chromatogram. The enantiomeric excess (% e.e.) is calculated using the formula: % e.e. = ([Area_Major - Area_Minor] / [Area_Major + Area_Minor]) * 100[17]

Caption: Quality control workflow for chiral purity analysis.

Conclusion

Boc-thienyl-alanine derivatives represent a class of powerful and readily available tools for the modern synthetic chemist. Their commercial availability from a multitude of reliable suppliers underpins their widespread use in both academic and industrial settings. A thorough understanding of the protocols for their protection, deprotection, and quality control is essential for leveraging their full potential. By enabling the creation of peptides and molecules with enhanced properties, these building blocks will continue to play a pivotal role in advancing the frontiers of drug discovery and materials science.

References

-

J&K Scientific. (n.d.). Boc-b-(2-thienyl)-D-alanine | 78452-55-8. Retrieved from [Link]

-

Song, P., Zhang, X., Wang, S., Xu, W., & Wei, F. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1283129. doi: 10.3389/fbioe.2023.1283129. Retrieved from [Link]

-

P212121 Store. (n.d.). Boc-b-(2-thienyl)-D-alanine 1 g. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Rao, P. N., Burdett, J. E., Jr., Cessac, J. W., DiNunno, C. M., Peterson, D. M., & Kim, H. K. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-125. doi: 10.1111/j.1399-3011.1987.tb02237.x. Retrieved from [Link]

-

Cusabio. (n.d.). Boc-L-3-Thienylalanine-DCHA. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐(3‐pyridyl)‐ and 3‐(3‐benzo[b]thienyl)‐D‐alanine. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

- Google Patents. (n.d.). CN102264691B - Process for the preparation of protected l-alanine derivatives.

-

Royal Society of Chemistry. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing. Retrieved from [Link]

- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

-

Clinicaltrials.eu. (n.d.). Alanine – Application in Therapy and Current Clinical Research. Retrieved from [Link]

-

Scientific Research Publishing. (2014). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. SciRP.org. Retrieved from [Link]

-

PubMed. (2022). Biomedical applications of L-alanine produced by Pediococcus acidilactici BD16 (alaD+). PubMed. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

PubMed. (1998). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. PubMed. Retrieved from [Link]

-

National Institutes of Health. (n.d.). BOC-D-alanine | C8H15NO4 | CID 637606 - PubChem. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Boc-3-(2-thienyl)-L-alanine | 56675-37-7 [chemicalbook.com]

- 7. store.p212121.com [store.p212121.com]

- 8. cusabio.com [cusabio.com]

- 9. Boc-L-3-Thienylalanine.DCHA - Creative Peptides [creative-peptides.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [wap.guidechem.com]

- 14. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 15. peptide.com [peptide.com]

- 16. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Drug Candidates Using Boc-(R)-3-Amino-3-(2-thienyl)-propionic Acid

Introduction: The Strategic Value of Boc-(R)-3-Amino-3-(2-thienyl)-propionic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the design and synthesis of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles are paramount. Chiral building blocks, particularly non-proteinogenic amino acids, have emerged as indispensable tools in achieving these objectives. Among these, Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid stands out as a versatile and strategically important starting material. Its unique structural features—a chiral β-amino acid backbone, a lipophilic 2-thienyl moiety, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group—offer a powerful combination for the synthesis of a diverse array of drug candidates, including peptidomimetics and heterocyclic scaffolds.

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established bioisostere of the phenyl group.[1][2] Its incorporation into drug molecules can significantly modulate their physicochemical properties, influencing target engagement, metabolic stability, and overall bioavailability.[2][3] The sulfur atom in the thiophene ring can participate in unique interactions with biological targets, such as hydrogen bonding and π-stacking, which can lead to improved potency and selectivity.[2]

This guide provides an in-depth exploration of the practical applications of Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid in the synthesis of two important classes of drug candidates: Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and β-lactams, a cornerstone of antibiotic therapy. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to leverage this valuable building block in their drug discovery programs.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is crucial for successful and safe experimentation.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₄S | [4] |

| Molecular Weight | 271.33 g/mol | [4] |

| Appearance | White to off-white solid | Commercially available |

| Chirality | (R)-enantiomer | Specified in the name |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | General knowledge |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | General knowledge |

Safety Precautions: Handle Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Application I: Synthesis of a Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Analog

DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[] They work by prolonging the action of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner.[][6] Many potent DPP-IV inhibitors feature a β-amino acid scaffold that mimics the dipeptide substrate of the enzyme.[7] The following protocol details the synthesis of a DPP-IV inhibitor analog through the coupling of Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid with a substituted piperazine derivative, a common structural motif in this class of drugs.[7]

Reaction Scheme: Synthesis of a DPP-IV Inhibitor Analog

Caption: Synthesis of a DPP-IV Inhibitor Analog.

Detailed Protocol: Amide Coupling and Boc Deprotection

Materials:

-

Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid

-

Substituted piperazine (e.g., 2-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][7]triazolo[4,3-a]pyrazine hydrochloride)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

4M HCl in 1,4-Dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, magnetic stir bars, nitrogen inlet, standard glassware

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

Part A: Amide Coupling

-

To a dry round-bottom flask under a nitrogen atmosphere, add Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid (1.0 eq), HBTU (1.1 eq), and HOBt (1.1 eq).

-

Dissolve the mixture in anhydrous DMF (approximately 10 mL per mmol of the starting amino acid).

-

Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the substituted piperazine hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.1 eq) to neutralize the salt.

-

Add the neutralized piperazine solution to the pre-activated amino acid solution.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of 50% ethyl acetate in hexanes).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Boc-protected DPP-IV inhibitor analog.

Part B: Boc Deprotection

-

Dissolve the purified Boc-protected intermediate from Part A in a minimal amount of anhydrous DCM.

-

Add a solution of 4M HCl in 1,4-dioxane (approximately 10 eq) to the stirred solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the final product.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield the final DPP-IV inhibitor analog as a hydrochloride salt.

Characterization and Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Appearance of signals corresponding to the thienyl protons, the β-amino acid backbone, the piperazine moiety, and the absence of the Boc group's tert-butyl protons in the final product. |

| ¹³C NMR | Presence of characteristic signals for the carbonyl carbons, aromatic and aliphatic carbons of the final product. |

| Mass Spectrometry (MS) | Observation of the molecular ion peak corresponding to the calculated mass of the synthesized compounds. |

| High-Performance Liquid Chromatography (HPLC) | Determination of the purity of the final product. |

Application II: Synthesis of a β-Lactam Precursor

β-Lactams are a class of antibiotics characterized by a four-membered cyclic amide ring. The strained nature of this ring is key to their antibacterial activity. β-Amino acids are direct precursors to β-lactams through intramolecular cyclization. The following protocol outlines a general procedure for the synthesis of a thienyl-substituted β-lactam from Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid.

Reaction Scheme: Synthesis of a β-Lactam Precursor

Caption: Synthesis of a β-Lactam Precursor.

Detailed Protocol: Boc Deprotection and Intramolecular Cyclization

Materials:

-

Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile, anhydrous

-

Standard glassware for inert atmosphere reactions

-

Syringe pump for slow addition

Procedure:

Part A: Boc Deprotection

-

Dissolve Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid (1.0 eq) in anhydrous DCM (10 mL per mmol).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to ensure complete removal of TFA. The resulting TFA salt of (R)-3-Amino-3-(2-thienyl)-propionic acid is used directly in the next step.

Part B: Intramolecular Cyclization

-

To a large, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous acetonitrile to achieve high dilution conditions (e.g., 0.01 M final concentration).

-

In a separate flask, dissolve the crude (R)-3-Amino-3-(2-thienyl)-propionic acid TFA salt (1.0 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) in a small amount of anhydrous acetonitrile.

-

Using a syringe pump, add the solution from step 2 to the large flask of acetonitrile over a period of 8-12 hours at room temperature. The slow addition is critical to favor intramolecular cyclization over intermolecular polymerization.

-

After the addition is complete, stir the reaction mixture for an additional 12 hours at room temperature.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford the desired (R)-4-(2-thienyl)azetidin-2-one.

Conclusion: A Versatile Building Block for Future Drug Discovery

Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid has demonstrated its utility as a valuable and versatile building block for the synthesis of biologically active molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore its potential in the development of novel DPP-IV inhibitors, β-lactam antibiotics, and other peptidomimetic drug candidates. The strategic incorporation of the thienyl moiety offers a proven avenue for modulating the pharmacological properties of lead compounds, making this chiral amino acid a key component in the medicinal chemist's toolbox for addressing a wide range of therapeutic challenges.

References

-

Meanwell, N. A. (2018). Thiophene in medicinal chemistry. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696–1705. [Link]

-